molecular formula C16H20N2O4S B286141 Methyl 6-(2-ethoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Methyl 6-(2-ethoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No. B286141
M. Wt: 336.4 g/mol
InChI Key: FDPROGNMZPQAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(2-ethoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 6-(2-ethoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is not fully understood. However, studies have suggested that the compound exerts its effects through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. The compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Methyl 6-(2-ethoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against several bacterial and fungal strains. Additionally, the compound has been found to have antioxidant properties, which may help protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

Methyl 6-(2-ethoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied, making it a well-characterized compound. However, one limitation of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 6-(2-ethoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate. One potential direction is the development of the compound as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action of the compound and to determine its efficacy and safety in vivo. Another potential direction is the exploration of the compound's antioxidant properties and its potential use in the prevention and treatment of neurodegenerative diseases. Additionally, the compound's immunomodulatory effects warrant further investigation, as they may have implications for the treatment of autoimmune diseases and cancer.

Synthesis Methods

The synthesis of Methyl 6-(2-ethoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves the reaction of 2-ethoxy-3-methoxybenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalyst. The reaction proceeds through a multistep process, which includes the formation of an intermediate compound and subsequent cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Methyl 6-(2-ethoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant antitumor, antimicrobial, and antioxidant activities. It has also been shown to have potential as a neuroprotective agent and a modulator of the immune system. The compound has been tested in vitro and in vivo, and the results have been promising, indicating its potential for further development as a therapeutic agent.

properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 4-(2-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N2O4S/c1-5-22-14-10(7-6-8-11(14)20-3)13-12(15(19)21-4)9(2)17-16(23)18-13/h6-8,13H,5H2,1-4H3,(H2,17,18,23)

InChI Key

FDPROGNMZPQAAG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1OC)C2C(=C(NC(=S)N2)C)C(=O)OC

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2C(=C(NC(=S)N2)C)C(=O)OC

Origin of Product

United States

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